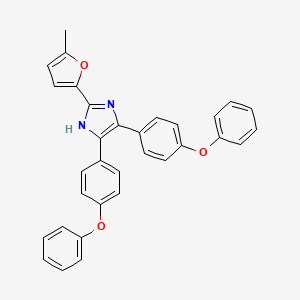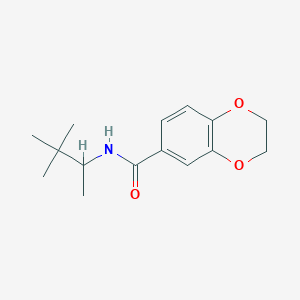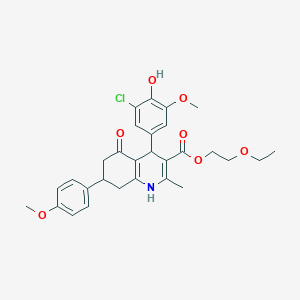
2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins in the body, which allows researchers to study specific signaling pathways and cellular processes. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases. It has shown promising results in animal models of cancer, inflammation, and neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent in humans. Another potential direction is the investigation of its mechanism of action. Further studies are needed to fully understand how this compound works at the molecular level. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and proteins in the body.
Synthesis Methods
The synthesis method for 2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-phenoxybenzaldehyde and 5-methyl-2-furancarboxaldehyde with ammonium acetate and ammonium hydroxide in the presence of a catalyst. The resulting product is then treated with 4-bromophenylboronic acid in the presence of a palladium catalyst to produce the final compound.
Scientific Research Applications
2-(5-methyl-2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of biochemistry and physiology. It has been used as a tool to study the function of various enzymes and proteins in the body. It has also been used to investigate the role of certain signaling pathways in disease states.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O3/c1-22-12-21-29(35-22)32-33-30(23-13-17-27(18-14-23)36-25-8-4-2-5-9-25)31(34-32)24-15-19-28(20-16-24)37-26-10-6-3-7-11-26/h2-21H,1H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACSARCOTSENBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
![3,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5033374.png)
![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide](/img/structure/B5033375.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)

![N~1~-(4-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5033402.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5033415.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5033420.png)
![3-(aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5033425.png)

![4-allyl-1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxybenzene](/img/structure/B5033454.png)

